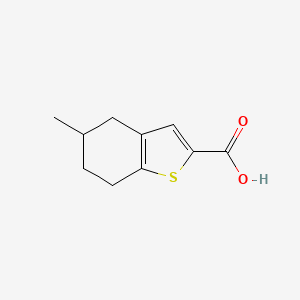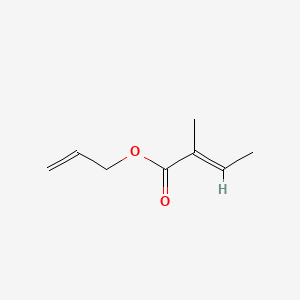
Allyl tiglate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl tiglate: is an organic compound with the chemical formula C8H12O2 . It is a colorless to pale yellow liquid with a mild fruity and berry-like odor. This compound is known for its applications in the flavor and fragrance industry due to its pleasant aroma. This compound is also referred to as prop-2-en-1-yl (2Z)-2-methylbut-2-enoate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl tiglate is typically synthesized through the esterification of tiglic acid with allyl alcohol. The reaction involves azeotropic dehydration, where water is removed to drive the reaction towards ester formation .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves heating tiglic acid and allyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions: Allyl tiglate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other organic nucleophiles can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of allyl alcohol.
Substitution: Formation of substituted allyl compounds.
Scientific Research Applications
Allyl tiglate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis due to its reactive allyl group.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma
Mechanism of Action
The mechanism of action of allyl tiglate involves its interaction with various molecular targets and pathways. It can act as a ligand for specific enzymes, altering their activity. The compound’s allyl group allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Allyl acetate: Another allyl ester with similar reactivity but different applications.
Tiglic acid: The parent acid of allyl tiglate, used in similar esterification reactions.
Angelates: Compounds structurally similar to tiglates, used in flavor and fragrance applications
Uniqueness of this compound: this compound is unique due to its specific combination of the allyl group and tiglic acid moiety, which imparts distinct chemical and physical properties. Its pleasant aroma and reactivity make it valuable in both research and industrial applications .
Properties
CAS No. |
7493-71-2 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
prop-2-enyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C8H12O2/c1-4-6-10-8(9)7(3)5-2/h4-5H,1,6H2,2-3H3/b7-5- |
InChI Key |
ODOZNBUSHKFCSH-ALCCZGGFSA-N |
SMILES |
CC=C(C)C(=O)OCC=C |
Isomeric SMILES |
C/C=C(/C)\C(=O)OCC=C |
Canonical SMILES |
CC=C(C)C(=O)OCC=C |
boiling_point |
153.00 °C. @ 760.00 mm Hg |
density |
0.939-0.943 |
Key on ui other cas no. |
7493-71-2 |
physical_description |
Colourless to pale yellow liquid with mild green fruity/green berry odou |
Pictograms |
Flammable; Irritant |
solubility |
slightly |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1277300.png)






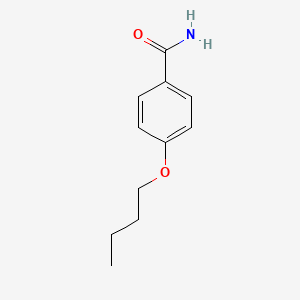
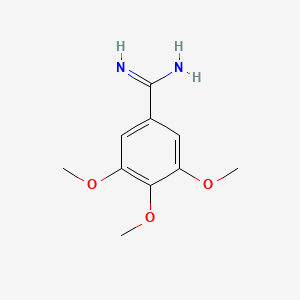

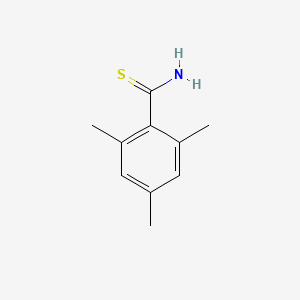

![Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid](/img/structure/B1277327.png)
